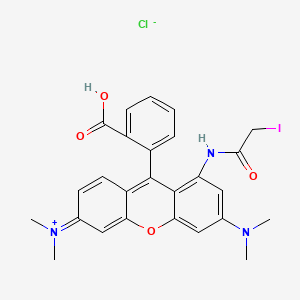

Tmria

Description

BenchChem offers high-quality Tmria suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tmria including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

81235-33-8 |

|---|---|

Molecular Formula |

C26H25ClIN3O4 |

Molecular Weight |

605.8 g/mol |

IUPAC Name |

[9-(2-carboxyphenyl)-6-(dimethylamino)-8-[(2-iodoacetyl)amino]xanthen-3-ylidene]-dimethylazanium;chloride |

InChI |

InChI=1S/C26H24IN3O4.ClH/c1-29(2)15-9-10-19-21(12-15)34-22-13-16(30(3)4)11-20(28-23(31)14-27)25(22)24(19)17-7-5-6-8-18(17)26(32)33;/h5-13H,14H2,1-4H3,(H,32,33);1H |

InChI Key |

CSFWHPXNORHQTJ-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC(=C2C(=C1)OC3=CC(=[N+](C)C)C=CC3=C2C4=CC=CC=C4C(=O)O)NC(=O)CI.[Cl-] |

Canonical SMILES |

CN(C)C1=CC(=C2C(=C1)OC3=CC(=[N+](C)C)C=CC3=C2C4=CC=CC=C4C(=O)O)NC(=O)CI.[Cl-] |

Synonyms |

5'-IATR 6'-IATR iodoacetamidotetramethylrhodamine tetramethylrhodamine iodoacetamide TMRIA |

Origin of Product |

United States |

TMRIA Dye: A Technical Guide to Excitation, Emission, and Application in Biological Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent dye Tetramethylrhodamine-5-iodoacetamide (5-TMRIA). It details its core spectral properties, provides explicit protocols for its use in protein labeling and fluorescence spectroscopy, and illustrates its application in studying protein dynamics within a key signaling pathway.

Core Properties of 5-TMRIA

5-TMRIA is a thiol-reactive fluorescent dye widely utilized for labeling proteins at cysteine residues. The iodoacetamide group reacts specifically with the sulfhydryl groups of cysteines, forming a stable thioether bond. This specificity allows for targeted labeling of proteins, enabling the study of their structure, function, and dynamics. The pure 5-isomer of TMRIA is often preferred to avoid inconsistencies that can arise from variable mixtures of isomers.

Spectral Characteristics

The fluorescence of 5-TMRIA is characterized by its bright orange-red emission, which is relatively insensitive to pH in the physiological range. These properties make it a robust probe for a variety of biological applications.

| Property | Value | Reference |

| Full Chemical Name | Tetramethylrhodamine-5-iodoacetamide | [1] |

| Molecular Formula | C₂₆H₂₄IN₃O₄ | [1] |

| Molecular Weight | 569.4 g/mol | [1] |

| Excitation Maximum (λex) | ~541 - 555 nm | [1] |

| Emission Maximum (λem) | ~567 - 580 nm | [1] |

| Reactive Group | Iodoacetamide | [1] |

| Target Residue | Cysteine | [1] |

Experimental Protocols

Protein Labeling with 5-TMRIA

This protocol outlines the steps for labeling a protein with 5-TMRIA. It is a general guideline and may require optimization depending on the specific protein.

Materials:

-

Protein of interest (1-5 mg/mL in a suitable buffer)

-

5-TMRIA

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Labeling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0. Buffers containing primary amines (e.g., Tris) should be avoided as they can react with the dye.

-

Reducing agent (e.g., Dithiothreitol - DTT) if cysteine residues are oxidized.

-

Quenching reagent (e.g., glutathione or β-mercaptoethanol)

-

Purification column (e.g., Sephadex G-25) for removing unreacted dye.

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the labeling buffer. If the protein has been stored in a buffer containing primary amines, it should be dialyzed against the labeling buffer.

-

If the cysteine residues of the protein may be oxidized, they can be reduced by incubation with a 10-fold molar excess of DTT for 30 minutes at room temperature. The DTT must then be removed by dialysis or a desalting column before adding the dye.[2]

-

-

Dye Preparation:

-

Immediately before use, prepare a stock solution of 5-TMRIA in anhydrous DMF or DMSO at a concentration of 1-10 mg/mL. Protect the solution from light.[3]

-

-

Labeling Reaction:

-

Add a 5- to 20-fold molar excess of the 5-TMRIA stock solution to the protein solution. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.[2]

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching reagent such as glutathione or β-mercaptoethanol to a final concentration of ~10-fold molar excess over the dye. This will react with any unreacted dye molecules.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from the unreacted dye and quenching reagent using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer.[4]

-

Collect the fractions containing the labeled protein, which will be visually colored.

-

-

Determination of Degree of Labeling (DOL):

-

The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the excitation maximum of TMRIA (~555 nm).

-

The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.[1]

-

Fluorescence Spectroscopy of TMRIA-Labeled Protein

This protocol describes the general procedure for acquiring the fluorescence emission spectrum of a TMRIA-labeled protein.

Instrumentation:

-

Fluorometer equipped with an excitation source (e.g., Xenon arc lamp), a monochromator for wavelength selection, a sample holder, and a detector.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the TMRIA-labeled protein in a suitable buffer. The concentration should be low enough to avoid inner filter effects. A starting concentration in the nanomolar to low micromolar range is often appropriate.

-

-

Instrument Setup:

-

Turn on the fluorometer and allow the lamp to warm up for stable output.

-

Set the excitation wavelength to the excitation maximum of TMRIA (e.g., 555 nm).

-

Set the emission wavelength scan range to cover the expected emission spectrum (e.g., 560 nm to 700 nm).

-

Adjust the excitation and emission slit widths to balance signal intensity and spectral resolution.

-

-

Data Acquisition:

-

Place a cuvette containing the buffer alone (blank) in the sample holder and record a blank spectrum.

-

Replace the blank with the cuvette containing the TMRIA-labeled protein solution.

-

Acquire the emission spectrum of the sample.

-

Subtract the blank spectrum from the sample spectrum to correct for background fluorescence and scattering.

-

-

Data Analysis:

-

The resulting spectrum will show the fluorescence emission profile of the TMRIA-labeled protein.

-

The peak of this spectrum corresponds to the emission maximum (λem).

-

Application: Studying Myosin Conformational Changes

TMRIA is a valuable tool for studying the structure and dynamics of motor proteins like myosin. By labeling specific cysteine residues on myosin, researchers can monitor conformational changes that occur during its mechanochemical cycle, for example, upon ATP binding and hydrolysis or during its interaction with actin.

Signaling Pathway for Smooth Muscle Contraction

The contraction of smooth muscle is regulated by the phosphorylation of the regulatory light chain (RLC) of myosin II, a process initiated by an increase in intracellular calcium concentration. This signaling cascade provides a biological context where TMRIA can be employed to probe the resulting structural changes in myosin.

Caption: Signaling pathway of smooth muscle contraction and the application of TMRIA.

This diagram illustrates that an increase in intracellular calcium activates Calmodulin, which in turn activates Myosin Light Chain Kinase (MLCK). Active MLCK phosphorylates the regulatory light chain of myosin II, causing a conformational change from an inactive, folded state to an active, extended state that can drive muscle contraction. TMRIA can be attached to a specific cysteine residue on myosin to monitor this conformational change through techniques like fluorescence spectroscopy or Förster Resonance Energy Transfer (FRET).

Experimental Workflow: FRET Microscopy to Study Protein-Protein Interactions

Förster Resonance Energy Transfer (FRET) is a powerful technique to measure nanometer-scale distances and can be used to study protein conformational changes and protein-protein interactions. In this workflow, TMRIA can be used as a FRET acceptor in conjunction with a suitable donor fluorophore to study the interaction between two proteins.

Caption: Experimental workflow for FRET microscopy using TMRIA.

This workflow outlines the key steps in a FRET experiment to probe the interaction between two proteins. Protein A is labeled with a donor fluorophore, and Protein B is labeled with TMRIA as the acceptor. Upon mixing, if the proteins interact and bring the donor and acceptor within the FRET distance (typically 1-10 nm), excitation of the donor will result in energy transfer to TMRIA, leading to its fluorescence emission. By measuring the FRET efficiency, one can quantify the extent of protein-protein interaction.

Conclusion

5-TMRIA is a versatile and robust fluorescent probe for the specific labeling of cysteine residues in proteins. Its well-characterized spectral properties and reactivity make it an invaluable tool for researchers in various fields, including cell biology, biochemistry, and drug discovery. The detailed protocols and application examples provided in this guide serve as a practical resource for the effective utilization of TMRIA in studying protein structure, function, and signaling pathways.

References

The Thiol-Selective Reactivity of Tetramethylrhodamine-5-iodoacetamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylrhodamine-5-iodoacetamide (TMRIA) is a widely utilized thiol-selective fluorescent dye essential for labeling proteins, peptides, and other biomolecules containing sulfhydryl groups. Its primary application lies in the covalent modification of cysteine residues, enabling the visualization and tracking of proteins within complex biological systems. The bright and photostable fluorescence of the tetramethylrhodamine fluorophore makes TMRIA an invaluable tool in various research applications, including fluorescence microscopy, fluorescence resonance energy transfer (FRET) studies, and the investigation of protein structure and function. This technical guide provides a comprehensive overview of the core principles governing the thiol-selective reactivity of TMRIA, detailed experimental protocols, and data presentation to aid researchers in its effective application.

Core Principles of Thiol-Selective Reactivity

The specific reactivity of TMRIA towards thiol groups is centered on the iodoacetamide functional group. The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. In this reaction, the deprotonated thiol group (thiolate anion, -S⁻) of a cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom of the iodoacetamide. This leads to the displacement of the iodide ion and the formation of a stable, covalent thioether bond between the rhodamine dye and the cysteine residue.

Several factors influence the rate and specificity of this labeling reaction:

-

pH: The reaction is highly pH-dependent. The optimal pH range for the reaction of iodoacetamides with thiols is typically between 7.0 and 8.5.[1] In this range, a significant portion of the cysteine thiol groups (with a pKa around 8.5) are in the more reactive thiolate form. At lower pH, the thiol group is protonated and less nucleophilic, slowing the reaction rate. At higher pH (above 8.5), the risk of non-specific reactions with other nucleophilic amino acid residues, such as lysine and histidine, increases.

-

Temperature and Incubation Time: The labeling reaction is typically carried out at room temperature for several hours or overnight at 4°C.[1] Increasing the temperature can accelerate the reaction, but may also increase the rate of non-specific reactions and potentially affect protein stability.

-

Dye-to-Protein Ratio: The molar ratio of TMRIA to the protein is a critical parameter. While a molar excess of the dye is required to ensure efficient labeling, excessively high ratios can lead to non-specific labeling of other amino acid residues. Therefore, optimizing the dye-to-protein ratio is crucial for achieving specific labeling of cysteine residues.

-

Reducing Agents: Prior to labeling, proteins containing disulfide bonds may need to be treated with a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to expose free thiol groups. It is essential to remove the reducing agent before adding TMRIA, as it will react with the dye and inhibit protein labeling.

Quantitative Data on TMRIA Reactivity and Properties

The following tables summarize key quantitative data related to the reactivity and photophysical properties of TMRIA and its conjugates. It is important to note that specific values can vary depending on the protein and the local environment of the dye.

| Parameter | Value | Conditions |

| Reaction Kinetics | ||

| Second-Order Rate Constant (Iodoacetamide with Cysteine) | ~0.6 M⁻¹s⁻¹ | pH 7.0 |

| Photophysical Properties | ||

| Excitation Maximum (λ_ex_) | ~546 nm | Conjugated to Actin |

| Emission Maximum (λ_em_) | ~579 nm | Conjugated to Actin |

| Molar Extinction Coefficient (ε) at 555 nm | ~95,000 cm⁻¹M⁻¹ | In Methanol |

| Quantum Yield (Φ) | Varies (dependent on conjugate) | - |

| Fluorescence Lifetime (τ) | Varies (dependent on conjugate) | - |

Note: The second-order rate constant provided is for the parent iodoacetamide molecule. The rate constant for TMRIA may differ due to steric hindrance from the bulky rhodamine fluorophore. The quantum yield and fluorescence lifetime of TMRIA are highly dependent on the specific protein it is conjugated to and the local microenvironment of the dye.

Experimental Protocols

Protocol 1: General Labeling of a Protein with TMRIA

This protocol provides a general procedure for labeling a purified protein with TMRIA. Optimization of the dye-to-protein ratio and reaction time may be necessary for specific proteins.

Materials:

-

Purified protein containing at least one cysteine residue

-

Tetramethylrhodamine-5-iodoacetamide (TMRIA)

-

Labeling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2

-

Quenching Solution: 1 M Dithiothreitol (DTT) or 1 M β-mercaptoethanol

-

Size-Exclusion Chromatography column (e.g., Sephadex G-25)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Protein Preparation: Dissolve the purified protein in the Labeling Buffer to a final concentration of 1-5 mg/mL. If the protein has been stored in a buffer containing thiol-containing reagents, dialyze it extensively against the Labeling Buffer.

-

TMRIA Stock Solution Preparation: Immediately before use, dissolve TMRIA in a minimal amount of anhydrous DMF or DMSO to prepare a 10-20 mM stock solution.

-

Labeling Reaction:

-

Calculate the required volume of the TMRIA stock solution to achieve a 10- to 20-fold molar excess of dye over the protein.

-

Slowly add the TMRIA stock solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction: Add the Quenching Solution to the reaction mixture to a final concentration of 10-20 mM to react with any unreacted TMRIA. Incubate for at least 30 minutes at room temperature.

-

Purification of the Labeled Protein: Separate the TMRIA-labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the excitation maximum of TMRIA (~546 nm).

-

Calculate the protein concentration using its molar extinction coefficient at 280 nm, correcting for the absorbance of TMRIA at this wavelength.

-

Calculate the concentration of the dye using the Beer-Lambert law (A = εcl) and the molar extinction coefficient of TMRIA at its absorption maximum.

-

The DOL is the molar ratio of the dye to the protein.

-

Protocol 2: Labeling of Actin Cytoskeleton in Fixed Cells

This protocol describes the use of TMRIA-labeled actin for visualizing the actin cytoskeleton in fixed cells through microinjection.

Materials:

-

TMRIA-labeled actin

-

Cell culture medium

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium

-

Microinjection apparatus

-

Fluorescence microscope

Procedure:

-

Cell Culture: Plate cells on coverslips and culture until they reach the desired confluency.

-

Microinjection: Microinject the TMRIA-labeled actin into the cytoplasm of the cells.

-

Incubation: Incubate the cells for a period to allow the labeled actin to incorporate into the cytoskeleton.

-

Fixation: Gently wash the cells with PBS and then fix them with the fixative solution for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize them with the permeabilization buffer for 5-10 minutes.

-

Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using a suitable mounting medium.

-

Imaging: Visualize the labeled actin cytoskeleton using a fluorescence microscope with appropriate filter sets for tetramethylrhodamine.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of TMRIA.

Caption: Mechanism of TMRIA reaction with a cysteine residue.

Caption: Experimental workflow for protein labeling with TMRIA.

Caption: TMRIA in studying GPCR signaling via FRET.

Applications in Research

The thiol-selective reactivity of TMRIA has made it a versatile tool in numerous research areas:

-

Cytoskeletal Dynamics: TMRIA has been instrumental in studying the dynamics of the actin cytoskeleton. By labeling cysteine residues on actin monomers, researchers can visualize the polymerization and depolymerization of actin filaments in real-time using fluorescence microscopy.[2] However, it is important to note that TMRIA labeling can sometimes affect the polymerization competency of actin.[2][3]

-

Protein-Protein Interactions: TMRIA is frequently used as a donor or acceptor fluorophore in Förster Resonance Energy Transfer (FRET) experiments. By labeling one protein with TMRIA and its interacting partner with a spectrally compatible fluorophore, the proximity and dynamics of their interaction can be monitored. This has been applied to study a wide range of protein-protein interactions, including those involved in signal transduction pathways.

-

Enzyme Activity Assays: TMRIA can be used to develop fluorescent probes for monitoring enzyme activity. For example, a substrate can be labeled with TMRIA in a way that its fluorescence is quenched. Upon enzymatic cleavage of the substrate, the TMRIA-containing fragment is released, leading to an increase in fluorescence.

-

Structural Biology: The defined attachment of TMRIA to a specific cysteine residue allows for its use as a spectroscopic ruler to measure distances within a protein or between proteins in a complex.

Conclusion

Tetramethylrhodamine-5-iodoacetamide is a powerful and versatile tool for the fluorescent labeling of proteins and other biomolecules. Its thiol-selective reactivity, combined with the excellent photophysical properties of the tetramethylrhodamine fluorophore, enables a wide range of applications in modern biological research. A thorough understanding of the reaction mechanism and careful optimization of experimental conditions are crucial for achieving specific and efficient labeling. This guide provides the foundational knowledge and practical protocols to assist researchers in successfully employing TMRIA in their studies of cellular processes, protein function, and drug discovery.

References

An In-depth Technical Guide to Tetramethylrhodamine-5-Maleimide (Tmria) for Cysteine Residue Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tetramethylrhodamine-5-maleimide (Tmria), a widely used fluorescent probe for the specific labeling of cysteine residues in proteins and other biomolecules. Below, you will find detailed information on its chemical properties, labeling mechanism, experimental protocols, and applications in biological research and drug development.

Introduction to Tmria and Cysteine Labeling

Tetramethylrhodamine-5-maleimide (5-TMRIA) is a thiol-reactive fluorescent dye belonging to the rhodamine family. Its maleimide functional group reacts specifically with the sulfhydryl (thiol) group of cysteine residues under mild conditions, forming a stable thioether bond. This specificity makes it an invaluable tool for site-specific labeling of proteins, allowing for the introduction of a fluorescent reporter at defined positions. The bright fluorescence and photostability of the tetramethylrhodamine fluorophore make it suitable for a wide range of applications, including fluorescence microscopy, flow cytometry, and various bioassays.

Chemical Properties and Reaction Mechanism

The core of Tmria's utility lies in the Michael addition reaction between the maleimide group and the thiol group of a cysteine residue. This reaction is most efficient and specific at a pH range of 6.5 to 7.5. At this pH, the thiol group is sufficiently nucleophilic to attack the double bond of the maleimide ring, while primary amines (like the N-terminus of proteins or the side chain of lysine) are generally protonated and thus less reactive.

Basic principles of using Tmria in fluorescence microscopy

A comprehensive, in-depth technical guide on the fundamental principles and applications of Tetramethylrhodamine, Methyl Ester (TMRM) in fluorescence microscopy is presented for researchers, scientists, and professionals in drug development. This guide details the core mechanisms of TMRM, provides structured data for experimental design, outlines detailed protocols for its use, and illustrates key processes with diagrams.

Core Principles of TMRM in Fluorescence Microscopy

Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, lipophilic cationic fluorescent dye used for the quantitative measurement of mitochondrial membrane potential (ΔΨm). The fundamental principle of its use lies in its Nernstian distribution across biological membranes.

In healthy, respiring cells, the electron transport chain pumps protons out of the mitochondrial matrix, creating a significant negative electrochemical gradient across the inner mitochondrial membrane, typically ranging from -150 to -180 mV. This negative potential drives the accumulation of the positively charged TMRM within the mitochondrial matrix.[1] The concentration of TMRM inside the mitochondria can be several hundred times higher than in the cytoplasm, leading to a bright, localized fluorescence signal when visualized.

A decline in mitochondrial membrane potential is a hallmark of cellular stress and a key event in the early stages of apoptosis (programmed cell death).[1] When ΔΨm dissipates, the driving force for TMRM accumulation is lost. The dye is no longer sequestered within the mitochondria and redistributes into the cytoplasm, resulting in a significant decrease in mitochondrial fluorescence intensity.[2][3] This change in fluorescence provides a sensitive readout of mitochondrial health and the initiation of apoptotic signaling pathways.

TMRM can be used in two distinct modes:

-

Non-quenching mode: At low nanomolar concentrations (e.g., 5-30 nM), the fluorescence intensity is directly proportional to the dye's concentration within the mitochondria.[4][5] This mode is ideal for quantitative measurements of ΔΨm, where higher fluorescence correlates with a more polarized (healthier) mitochondrial membrane.

-

Quenching mode: At higher concentrations (e.g., >50-100 nM), TMRM aggregates within the mitochondria, leading to self-quenching of its fluorescence. A sudden depolarization of the mitochondrial membrane causes the dye to disperse, leading to a transient increase in fluorescence as the quenching is relieved. This mode is suitable for detecting rapid changes in membrane potential.

Quantitative Data for Experimental Design

For accurate and reproducible experiments, understanding the properties of TMRM and related dyes is crucial. The following tables summarize key quantitative data.

Table 1: Spectral Properties of Common Mitochondrial Membrane Potential Dyes

| Dye | Excitation Max (nm) | Emission Max (nm) | Common Filter Set |

| TMRM | ~548-552 | ~573-575 | TRITC / RFP |

| TMRE | ~549 | ~574 | TRITC / RFP |

| Rhodamine 123 | ~507 | ~529 | FITC / GFP |

Data sourced from multiple references.[1][3][6][7]

Table 2: Recommended Working Concentrations for TMRM

| Application | Cell Type | Recommended Concentration Range | Mode |

| Fluorescence Microscopy | Various adherent cell lines | 20-250 nM | Non-quenching |

| Fluorescence Microscopy | Primary cortical neurons | 20 nM | Non-quenching |

| Flow Cytometry | Suspension cells (e.g., Jurkat) | 20-200 nM | Non-quenching |

Concentrations should be optimized for each specific cell line and experimental condition.[3][4][8][9]

Experimental Protocols

Basic TMRM Staining Protocol for Live-Cell Microscopy

This protocol provides a general procedure for staining live adherent cells with TMRM in a non-quenching mode.

Materials:

-

Live cells cultured on a suitable imaging dish (e.g., glass-bottom 35 mm dish or 96-well plate).

-

Complete cell culture medium.

-

TMRM powder or stock solution in DMSO.

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).

-

Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) or Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) for positive control (optional).

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of TMRM by dissolving 25 mg of TMRM powder in 5 mL of anhydrous DMSO.

-

This stock solution can be stored at -20°C, protected from light.

-

For ease of use, create intermediate dilutions (e.g., 50 µM in complete medium) from the main stock.[2][10]

Staining Procedure:

-

Ensure cells are healthy and at an appropriate confluency (typically 50-70%).

-

Prepare a fresh TMRM staining solution in pre-warmed complete cell culture medium at the desired final concentration (e.g., 20-100 nM).

-

Remove the existing medium from the cells.

-

Add the TMRM staining solution to the cells.

-

Incubate for 20-45 minutes at 37°C in a CO2 incubator.[2][11]

-

Wash the cells 2-3 times with pre-warmed PBS or imaging buffer to remove excess dye.[2][10]

-

Add fresh, pre-warmed imaging buffer or complete medium to the cells.

-

Proceed with imaging on a fluorescence microscope using a TRITC/RFP filter set.

Protocol for Positive Control (Mitochondrial Depolarization)

To validate the TMRM staining and confirm that fluorescence changes are due to ΔΨm, a positive control using a mitochondrial uncoupler like FCCP or CCCP is essential. These agents dissipate the proton gradient across the inner mitochondrial membrane, causing rapid depolarization.

-

Stain cells with TMRM as described in the protocol above.

-

Image a field of healthy, stained cells to establish a baseline fluorescence.

-

Prepare a working solution of FCCP or CCCP in the imaging buffer at a final concentration of 1-10 µM.

-

Add the uncoupler solution to the cells while they are on the microscope stage.

-

Immediately begin time-lapse imaging to capture the rapid decrease in mitochondrial TMRM fluorescence. A significant drop in signal confirms a successful experiment.[11][12]

Visualizations of Workflows and Pathways

Experimental Workflow for TMRM Staining and Imaging

Caption: A flowchart detailing the key steps for live-cell staining with TMRM.

Signaling Pathway: Intrinsic Apoptosis and ΔΨm

TMRM is a powerful tool for visualizing a key event in the intrinsic (or mitochondrial) pathway of apoptosis. Cellular stress signals converge on the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP), loss of ΔΨm, and the release of pro-apoptotic factors like cytochrome c.

Caption: The role of mitochondrial depolarization in the intrinsic apoptosis pathway.

References

- 1. youtube.com [youtube.com]

- 2. ミトコンドリアの蛍光染色プロトコール | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-Throughput Microscopy Analysis of Mitochondrial Membrane Potential in 2D and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectrum [TMRM (Tetramethylrhodamine methyl ester)] | AAT Bioquest [aatbio.com]

- 7. glpbio.com [glpbio.com]

- 8. researchgate.net [researchgate.net]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. lancaster.sc.edu [lancaster.sc.edu]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

The Application of Tetramethylrhodamine Iodoacetamide (TMRIA) in Molecular Biology Research: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Applications of TMRIA in Studying Protein Interactions and Signaling Pathways.

Tetramethylrhodamine iodoacetamide (TMRIA) is a thiol-reactive fluorescent dye that plays a pivotal role in molecular biology research by enabling the visualization and quantification of protein dynamics. By covalently binding to cysteine residues, TMRIA serves as a powerful tool for investigating protein structure, function, and interactions. This guide provides a comprehensive overview of TMRIA's applications, with a focus on its use in fluorescence polarization and Förster resonance energy transfer assays to elucidate the intricacies of cellular signaling, particularly within the context of the actin-myosin machinery.

Core Principles of TMRIA-Based Assays

TMRIA's utility stems from its ability to act as a reporter molecule. When a TMRIA-labeled protein interacts with another molecule, the properties of TMRIA's fluorescence, such as its polarization and energy transfer efficiency, can change in a measurable way. These changes provide quantitative insights into the binding affinity, kinetics, and conformational changes of the interacting molecules.

Data Presentation: Quantitative Analysis of Protein Interactions

The following tables summarize representative quantitative data obtained from studies utilizing fluorescently labeled proteins in assays analogous to those employing TMRIA.

Table 1: Fluorescence Polarization Assay Data for Protein-Ligand Binding

| Ligand | Protein Target | Labeled Species | Kd (nM) | Assay Conditions |

| Calmodulin | Myosin Light Chain Kinase (MLCK) | TMRIA-Calmodulin | 1.5 | 25°C, 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl2 |

| Peptide A | SH2 Domain | TMRIA-Peptide A | 120 | 22°C, 20 mM MOPS, 100 mM NaCl, 0.5 mM DTT |

| Inhibitor X | Kinase Y | TMRIA-Inhibitor X | 50 | Room Temperature, Kinase Buffer with 10 mM MgCl2 |

Table 2: FRET Efficiency Data for Protein-Protein Interactions

| Donor-Acceptor Pair | Interacting Proteins | FRET Efficiency (E) | Biological Context |

| TMRIA-Actin (Donor) Cy5-Myosin (Acceptor) | Actin and Myosin | 0.65 ± 0.05 | Muscle Contraction |

| TMRIA-Calmodulin (Donor) GFP-MLCK (Acceptor) | Calmodulin and MLCK | 0.40 ± 0.03 | Calcium Signaling |

| TMRIA-Protein X (Donor) YFP-Protein Y (Acceptor) | Protein X and Protein Y | 0.25 ± 0.02 | Signal Transduction Cascade |

Experimental Protocols

Detailed methodologies are crucial for the successful application of TMRIA in molecular biology research. The following are key experimental protocols for protein labeling and subsequent analysis using fluorescence polarization and FRET.

Protocol 1: TMRIA Labeling of a Cysteine-Containing Protein

Objective: To covalently label a purified protein with TMRIA for use in downstream applications.

Materials:

-

Purified protein with at least one accessible cysteine residue (in a suitable buffer, e.g., PBS, pH 7.2)

-

TMRIA (e.g., 5-TMRIA)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Reaction buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.2)

Methodology:

-

Protein Preparation: If the protein has been stored in a buffer containing thiol-containing reagents (like DTT), it must be removed by dialysis or buffer exchange into the reaction buffer. If cysteine residues are oxidized, they can be reduced by incubation with 10 mM DTT for 30 minutes at room temperature, followed by removal of DTT.

-

TMRIA Stock Solution: Dissolve TMRIA in DMF or DMSO to a concentration of 10 mM.

-

Labeling Reaction:

-

Adjust the protein concentration to 1-5 mg/mL in the reaction buffer.

-

Add the TMRIA stock solution to the protein solution to achieve a 10- to 20-fold molar excess of dye to protein.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Removal of Unreacted Dye: Separate the TMRIA-labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with the desired storage buffer.

-

Determination of Labeling Efficiency:

-

Measure the absorbance of the labeled protein at 280 nm and the absorbance of TMRIA at its absorption maximum (~541 nm).

-

Calculate the protein concentration using its extinction coefficient at 280 nm, correcting for the absorbance of TMRIA at this wavelength.

-

Calculate the dye concentration using the extinction coefficient of TMRIA (~85,000 M-1cm-1 at 541 nm).

-

The degree of labeling is the molar ratio of the dye to the protein.

-

Protocol 2: Fluorescence Polarization Assay for Protein-Ligand Interaction

Objective: To determine the binding affinity of a ligand for a TMRIA-labeled protein.

Materials:

-

TMRIA-labeled protein (the "tracer")

-

Unlabeled ligand

-

Assay buffer (optimized for the interaction being studied)

-

Microplate reader with fluorescence polarization capabilities

Methodology:

-

Assay Setup:

-

In a microplate, add a fixed concentration of the TMRIA-labeled protein to each well. The concentration should be below the expected Kd of the interaction.

-

Add a serial dilution of the unlabeled ligand to the wells.

-

Include control wells with only the TMRIA-labeled protein (for minimum polarization) and wells with a saturating concentration of the ligand (for maximum polarization, if applicable in a competition assay format).

-

-

Incubation: Incubate the plate at the desired temperature for a sufficient time to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using the microplate reader.

-

Data Analysis:

-

Plot the change in fluorescence polarization as a function of the ligand concentration.

-

Fit the data to a suitable binding isotherm (e.g., a sigmoidal dose-response curve) to determine the equilibrium dissociation constant (Kd).

-

Protocol 3: FRET Assay for Protein-Protein Interaction

Objective: To detect and quantify the interaction between two proteins using TMRIA as a FRET donor or acceptor.

Materials:

-

TMRIA-labeled protein (e.g., the FRET donor)

-

A second protein labeled with a suitable FRET acceptor dye (e.g., Cy5)

-

Fluorometer or microscope capable of measuring FRET

-

Assay buffer

Methodology:

-

Sample Preparation:

-

Prepare solutions of the donor-labeled protein and the acceptor-labeled protein in the assay buffer.

-

-

FRET Measurement:

-

In a cuvette or on a microscope slide, mix the donor-labeled protein with an increasing concentration of the acceptor-labeled protein.

-

Excite the donor fluorophore at its excitation maximum.

-

Measure the emission spectrum, monitoring for a decrease in the donor fluorescence and a simultaneous increase in the acceptor fluorescence.

-

-

Data Analysis:

-

Calculate the FRET efficiency (E) using the formula: E = 1 - (FDA / FD), where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.

-

Plot the FRET efficiency as a function of the acceptor concentration to determine the binding affinity.

-

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the application of TMRIA in molecular biology research.

Unveiling the Properties of Tetramethylrhodamine-5-iodoacetamide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the core properties and applications of Tetramethylrhodamine-5-iodoacetamide (5-TMRIA), a widely utilized fluorescent probe in biological research. Designed for researchers, scientists, and drug development professionals, this document details the chemical and physical characteristics of 5-TMRIA, offers in-depth experimental protocols for its use in protein labeling, and presents visual representations of its reaction mechanism and experimental workflow.

Core Properties of Tetramethylrhodamine-5-iodoacetamide (5-TMRIA)

Tetramethylrhodamine-5-iodoacetamide is a thiol-reactive fluorescent dye valued for its photostability and the pH-insensitivity of its fluorescence.[1] It is predominantly used for the covalent labeling of cysteine residues in proteins and can also be used to label DNA fragments.[1][2] The specificity for thiol groups allows for targeted labeling of proteins at specific sites. The pure 5-isomer of TMRIA is often preferred over mixed isomers to ensure consistency and reproducibility in labeling experiments.

Below is a summary of the key quantitative data for 5-TMRIA, presented for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C26H24IN3O4 | [3] |

| Molecular Weight | 569.39 g/mol | [3] |

| CAS Number | 114458-99-0 | [3] |

| Excitation Maximum (λex) | ~543 - 555 nm | [4][5] |

| Emission Maximum (λem) | ~571 - 580 nm | [4][5] |

| Molar Extinction Coefficient (ε) | Not explicitly found for 5-TMRIA, but for the parent chromophore TRITC, it is ~85,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | High, but specific value for 5-TMRIA not found. Tetramethylrhodamine derivatives are known for their high quantum yields. | |

| Fluorescence Lifetime (τ) | Not explicitly found for 5-TMRIA. | |

| Solubility | Soluble in DMSO and DMF | [3] |

| Storage Conditions | Store at -20°C, protected from light. Stock solutions in DMSO can be stored at -20°C for up to a month or -80°C for up to six months. | [1] |

Reaction Mechanism and Experimental Workflow

The primary application of 5-TMRIA is the covalent labeling of proteins through the reaction of its iodoacetamide group with the thiol group of cysteine residues. This reaction, a nucleophilic substitution, forms a stable thioether bond.

References

Preliminary Investigation of Tmria for DNA Fragment Labeling: A Technical Overview

Notice: Information regarding "Tmria" for DNA fragment labeling is not available in the public domain or scientific literature based on initial searches. The term "Tmria" does not correspond to a known reagent, technology, or biological molecule in the context of molecular biology and DNA labeling. It is possible that "Tmria" is a novel or proprietary component, a project-specific codename, or a typographical error.

This guide, therefore, provides a foundational understanding of common DNA fragment labeling techniques that could be conceptually similar to or serve as alternatives for a hypothetical "Tmria" methodology. The experimental protocols and data presented are based on established methods.

Introduction to DNA Fragment Labeling

DNA fragment labeling is a fundamental process in molecular biology, enabling the detection and analysis of specific DNA sequences. Labeled DNA fragments are utilized in a wide array of applications, including DNA sequencing, genotyping, gene expression analysis, and diagnostics. The choice of labeling method depends on the specific application, desired sensitivity, and the nature of the DNA sample.

Commonly employed labeling strategies involve the incorporation of detectable molecules such as radioactive isotopes (e.g., ³²P), fluorescent dyes, or enzymes. These labels can be attached to the 5' or 3' ends of DNA fragments or incorporated throughout the DNA strand.

Core Methodologies in DNA Fragment Labeling

Several well-established techniques are routinely used for labeling DNA fragments. Below is a summary of these methods.

Table 1: Comparison of Common DNA Fragment Labeling Techniques

| Labeling Method | Principle | Label Position | Common Labels | Key Advantages | Key Limitations |

| 5' End Labeling | Enzymatic addition of a labeled phosphate group to the 5' terminus of a dephosphorylated DNA fragment using T4 Polynucleotide Kinase (PNK).[1] | 5' end | γ-³²P-ATP, Fluorescent dyes | Uniformly labeled fragments of a known specific activity. | Labeling efficiency can be affected by the purity of the DNA. |

| 3' End Labeling | Incorporation of a labeled nucleotide at the 3' terminus using Terminal Deoxynucleotidyl Transferase (TdT) or by a fill-in reaction on a 5' overhang using a DNA polymerase.[2] | 3' end | Dideoxynucleotides, Cordycepin, Labeled dNTPs | Specific labeling of the 3' end; useful for protecting against exonuclease digestion. | TdT can add multiple nucleotides (tailing), which may not be desirable. |

| Random Priming | Synthesis of labeled DNA strands using random hexamer primers that anneal to denatured DNA. A DNA polymerase incorporates labeled nucleotides along the newly synthesized strands. | Throughout the fragment | α-³²P-dATP, Fluorescently labeled dNTPs, Biotin-dUTP, Digoxigenin-dUTP | High specific activity of the probe; can be used with small amounts of template DNA. | The size of the labeled product can be variable. |

| PCR Labeling | Incorporation of labeled primers or labeled dNTPs during the Polymerase Chain Reaction (PCR). | 5' end (with labeled primers) or throughout the fragment (with labeled dNTPs) | Fluorescent dyes (e.g., FAM, HEX, TET), Biotin | High yield of labeled product; high specificity. | Requires knowledge of the target sequence for primer design. |

| Nick Translation | Creation of single-strand nicks in the DNA backbone by DNase I, followed by the incorporation of labeled dNTPs by DNA Polymerase I, which has both 5'→3' polymerase and 5'→3' exonuclease activities. | Throughout the fragment | α-³²P-dATP, Fluorescently labeled dNTPs | Produces uniformly labeled probes of high specific activity. | Can potentially damage the DNA template. |

Experimental Protocols

The following sections provide detailed, generalized protocols for key DNA fragment labeling techniques. Note: These are template protocols and may require optimization for specific experimental conditions.

This protocol describes the labeling of the 5' end of a DNA fragment with a radioactive phosphate group.

Materials:

-

DNA fragment with a 5'-hydroxyl group (dephosphorylated)

-

T4 Polynucleotide Kinase (T4 PNK)

-

10X T4 PNK Reaction Buffer

-

[γ-³²P]ATP (10 µCi/µL)

-

Nuclease-free water

-

Stop solution (e.g., EDTA)

-

Purification column (e.g., G-25 spin column)

Procedure:

-

In a microcentrifuge tube, combine the following on ice:

-

DNA fragment (1-10 pmol of 5' ends)

-

10X T4 PNK Reaction Buffer (to a final concentration of 1X)

-

[γ-³²P]ATP (3-5 pmol)

-

T4 Polynucleotide Kinase (10 units)

-

Nuclease-free water to a final volume of 20 µL.

-

-

Mix gently by pipetting.

-

Incubate the reaction at 37°C for 30-60 minutes.[3]

-

Stop the reaction by adding 2 µL of 0.5 M EDTA.

-

Purify the labeled DNA from unincorporated [γ-³²P]ATP using a G-25 spin column according to the manufacturer's instructions.

-

Quantify the radioactivity of the labeled probe using a scintillation counter.

This protocol outlines the addition of a labeled nucleotide to the 3' terminus of a DNA fragment.

Materials:

-

DNA fragment

-

Terminal Deoxynucleotidyl Transferase (TdT)

-

5X TdT Reaction Buffer

-

Labeled nucleotide (e.g., [α-³²P]ddATP, fluorescently labeled ddNTP)

-

Nuclease-free water

-

Stop solution (e.g., EDTA)

-

Purification column

Procedure:

-

Set up the following reaction in a microcentrifuge tube on ice:

-

DNA fragment (1-10 pmol of 3' ends)

-

5X TdT Reaction Buffer (to a final concentration of 1X)

-

Labeled nucleotide (10-20 pmol)

-

Terminal Deoxynucleotidyl Transferase (20 units)

-

Nuclease-free water to a final volume of 50 µL.

-

-

Mix the components gently.

-

Incubate at 37°C for 30-60 minutes.

-

Terminate the reaction by adding 5 µL of 0.5 M EDTA.

-

Purify the labeled DNA to remove unincorporated nucleotides using a suitable purification column.

-

Measure the labeling efficiency.

Visualization of Workflows and Pathways

The following diagrams illustrate the general workflows for the described labeling techniques.

References

Tmria Dye: A Technical Guide to Solubility and Storage

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of fluorescent dyes is paramount for the successful design and execution of experiments. This guide provides an in-depth look at the solubility and storage conditions of Tmria (Tetramethylrhodamine-5-iodoacetamide) dye, a widely used thiol-selective fluorescent probe.

Core Properties of Tmria Dye

Tmria dye, specifically the 5-TMRIA isomer, is a thiol-reactive fluorescent label. It is frequently employed to covalently attach a tetramethylrhodamine fluorophore to proteins at cysteine residues and can also be used for labeling thiol-modified DNA fragments.[1][2] This specific labeling allows for the sensitive detection and tracking of biomolecules in various biochemical and cellular assays.

Solubility Profile

The solubility of a fluorescent dye is a critical parameter that dictates its utility in different experimental setups. The solubility of Tmria dye has been determined in various common laboratory solvents.

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 125 mg/mL (219.53 mM) | Ultrasonic treatment may be required to achieve full dissolution.[1][3] Use of hygroscopic (wet) DMSO can significantly decrease solubility.[1] |

| Dimethylformamide (DMF) | Suitable for resuspension | Quantitative solubility data is not readily available, but it is a recommended solvent.[2] |

| Water, Ethanol, PBS | Not readily soluble | Quantitative data is not available in public literature, suggesting poor solubility in aqueous solutions and alcohols. |

It is advisable to prepare a concentrated stock solution in a high-quality, anhydrous organic solvent such as DMSO and then dilute it into the aqueous reaction buffer for labeling experiments. Care should be taken to ensure that the final concentration of the organic solvent in the reaction mixture does not adversely affect the biomolecule of interest.

Storage and Stability

Proper storage of Tmria dye is essential to maintain its reactivity and fluorescence properties. Recommendations for both the solid, lyophilized form and stock solutions are outlined below.

| Form | Storage Temperature | Duration | Conditions |

| Lyophilized Solid | 4°C or -20°C | Long-term | Protect from light.[1][2] |

| Stock Solution | -80°C | 6 months | Protect from light.[1][4] Aliquot to avoid repeated freeze-thaw cycles.[1] |

| -20°C | 1 month | Protect from light.[1][4] Aliquot to avoid repeated freeze-thaw cycles.[1] |

Repeated freeze-thaw cycles can lead to the degradation of the dye and a loss of its reactive capabilities. Therefore, it is highly recommended to prepare single-use aliquots of the stock solution.

Experimental Protocols

Detailed methodologies for labeling proteins and DNA with Tmria dye are provided below. These protocols are based on established techniques for thiol-reactive dyes.

Protein Labeling with 5-TMRIA

This protocol outlines the general steps for labeling a protein with 5-TMRIA at cysteine residues. Optimization may be required for specific proteins.

Materials:

-

Protein of interest (in a buffer free of thiols, e.g., PBS)

-

5-TMRIA dye

-

Anhydrous DMSO

-

Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)

-

Desalting column (e.g., Sephadex G-25)

-

Reaction buffer (e.g., phosphate buffer, pH 7.0-7.5)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer.

-

If the protein contains disulfide bonds, reduction is necessary to generate free thiol groups. Incubate the protein with a 10-20 fold molar excess of DTT for 30-60 minutes at room temperature.

-

Remove the excess reducing agent using a desalting column equilibrated with the reaction buffer.

-

-

Dye Preparation:

-

Prepare a 10 mM stock solution of 5-TMRIA in anhydrous DMSO.

-

-

Labeling Reaction:

-

Add the 5-TMRIA stock solution to the protein solution. A 10-20 fold molar excess of dye over protein is a common starting point.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove the unreacted dye by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the protein-containing fractions.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein) and ~541 nm (for 5-TMRIA).

-

DNA Labeling with 5-TMRIA

This protocol describes a two-step method for labeling thiol-modified DNA with 5-TMRIA.

Materials:

-

Thiol-modified DNA oligonucleotide

-

5-TMRIA dye

-

Anhydrous DMSO

-

Reaction buffer (e.g., Tris-HCl buffer with EDTA, pH 7.5-8.5)

-

Purification supplies (e.g., ethanol, sodium acetate, or a suitable purification column)

Procedure:

-

DNA and Dye Preparation:

-

Dissolve the thiol-modified DNA in the reaction buffer.

-

Prepare a 10 mM stock solution of 5-TMRIA in anhydrous DMSO.

-

-

Labeling Reaction:

-

Add a 20-50 fold molar excess of the 5-TMRIA stock solution to the DNA solution.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Purify the labeled DNA from the unreacted dye using methods such as ethanol precipitation or a suitable DNA purification column.

-

-

Characterization:

-

Confirm successful labeling by methods such as gel electrophoresis (observing a mobility shift) or mass spectrometry.

-

Conclusion

A thorough understanding of the solubility and storage requirements of Tmria dye is fundamental for its effective use in research. By adhering to the guidelines presented in this technical guide, researchers can ensure the integrity and reactivity of the dye, leading to more reliable and reproducible experimental outcomes. The provided protocols offer a solid foundation for developing specific labeling procedures for a wide range of proteins and DNA molecules.

References

An In-depth Technical Guide to Fluorescent Labeling with Iodoacetamide Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of fluorescent labeling technology utilizing iodoacetamide-based compounds. It covers the fundamental chemistry, a survey of common fluorescent dyes, detailed experimental protocols, and key applications in scientific research and drug discovery.

Introduction to Thiol-Reactive Fluorescent Labeling

Fluorescent labeling is a cornerstone technique in modern life sciences, enabling the visualization and quantification of biomolecules in complex systems. Covalent labeling of proteins through specific amino acid residues is a widely used strategy. Cysteine, with its unique sulfhydryl (thiol) group, is a common target for such modifications due to its relatively low abundance and high nucleophilicity at physiological pH.

Iodoacetamide compounds are a class of thiol-reactive reagents that form stable, covalent thioether bonds with cysteine residues.[1] This reaction provides a robust method for attaching fluorescent probes to proteins, allowing for sensitive detection in a variety of applications, including fluorescence microscopy, flow cytometry, Western blotting, and proteomics.

The Chemistry of Iodoacetamide Labeling

The labeling of proteins with iodoacetamide dyes is a well-characterized chemical reaction that provides a stable linkage between the fluorophore and the target protein.

Mechanism of Action

The reaction between an iodoacetamide and a cysteine thiol proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The thiolate anion (-S⁻) of the cysteine residue acts as the nucleophile, attacking the carbon atom adjacent to the iodine atom. This results in the formation of a stable thioether bond and the displacement of iodide as the leaving group.[1]

Figure 1: Reaction of an iodoacetamide dye with a protein cysteine residue.

Optimal Reaction Conditions

-

pH: The reaction is highly pH-dependent. The thiol group of cysteine has a pKa of approximately 8.5. For the SN2 reaction to proceed efficiently, the thiol must be in its deprotonated, nucleophilic thiolate form. Therefore, the labeling reaction is typically carried out at a pH between 7.5 and 8.5.[2][3] At lower pH values, the reaction rate slows considerably.

-

Specificity: While iodoacetamides are primarily reactive towards cysteine residues, some off-target labeling can occur, particularly at higher pH values or with prolonged incubation times. Other nucleophilic residues such as histidine, methionine, or lysine may react, though typically at a much slower rate.[2][4] In comparison to maleimides, iodoacetamides are generally considered slightly less specific to thiols.[2]

-

Reducing Agents: Proteins often contain intramolecular disulfide bonds (cystines) which are unreactive with iodoacetamides. To label these cysteine residues, the disulfide bonds must first be reduced. Reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used. If DTT is used, it must be removed prior to adding the iodoacetamide dye, as it will compete for the reagent. TCEP does not need to be removed before conjugation with iodoacetamides.[5]

Common Iodoacetamide-Based Fluorescent Dyes

A wide variety of fluorescent dyes functionalized with an iodoacetamide group are commercially available, spanning the spectral range from the ultraviolet to the near-infrared. The choice of dye depends on the specific application, available excitation sources, and desired photophysical properties.

Data Presentation: Photophysical Properties

The following table summarizes the key spectral properties of several common iodoacetamide-based fluorescent dyes. These properties are essential for designing experiments and selecting appropriate filter sets for fluorescence detection.

| Dye Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| 5-Iodoacetamidofluorescein (5-IAF) | 494 | 518 | ~82,000 | N/A |

| 6-Iodoacetamidofluorescein (6-IAF) | 347 | 530 | N/A | N/A |

| BODIPY™ FL Iodoacetamide | ~503 | ~512 | >80,000 | ~1.0 |

| Tetramethylrhodamine-5-iodoacetamide (5-TMRIA) | 543 | 567-571 | ~87,000 | N/A |

| Alexa Fluor™ 488 Iodoacetamide | 495 | 519 | ~71,000 | 0.92 |

| ATTO 488 Iodoacetamide | 501 | 523 | 90,000 | 0.80 |

| ATTO 514 Iodoacetamide | 516 | 538 | 110,000 | 0.90 |

Data compiled from multiple sources.[4][6] Values can vary depending on the solvent and conjugation state.

Experimental Protocols

This section provides a generalized, detailed protocol for labeling a purified protein with an iodoacetamide-based fluorescent dye.

General Protein Labeling Workflow

The overall process involves preparing the protein and dye, allowing them to react, and then purifying the final labeled conjugate.

Figure 2: General workflow for protein labeling with iodoacetamide dyes.

Detailed Methodology for Protein Labeling

This protocol is a starting point and may require optimization based on the specific protein and dye used.

Materials:

-

Purified protein of interest

-

Iodoacetamide-functionalized fluorescent dye

-

Labeling Buffer: 100 mM phosphate buffer (or HEPES, Tris) with 150 mM NaCl, pH 7.5-8.3.[2][5] All buffers should be deoxygenated to prevent re-oxidation of thiols.[5]

-

Reducing Agent (optional): TCEP or DTT

-

Dye Solvent: Anhydrous, amine-free DMSO or DMF

-

Stop Reagent (optional): β-mercaptoethanol (BME) or DTT

-

Purification column (e.g., Sephadex G-25 size-exclusion column)

Procedure:

-

Protein Preparation:

-

Dye Stock Solution Preparation:

-

Conjugation Reaction:

-

While vortexing gently, add a 10- to 20-fold molar excess of the dye stock solution to the protein solution. The optimal dye-to-protein ratio should be determined empirically.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. The incubation should be performed in the dark (e.g., by wrapping the tube in aluminum foil).[5]

-

-

Stopping the Reaction (Optional):

-

The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or DTT, to a final concentration of ~20 mM to react with any excess dye.[1]

-

-

Purification of the Conjugate:

-

Separate the labeled protein from unreacted dye and reaction byproducts using a size-exclusion chromatography (desalting) column equilibrated with a suitable storage buffer (e.g., PBS).

-

The first colored fraction to elute will be the fluorescently labeled protein.[2] Unreacted dye will elute later.

-

-

Determination of Degree of Labeling (DOL):

-

The DOL (the average number of dye molecules per protein molecule) is a critical parameter. It can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at the protein's absorbance maximum (~280 nm) and the dye's absorbance maximum.

-

The following formula is used:

-

Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

-

Dye Concentration (M) = A_max / ε_dye

-

DOL = Dye Concentration / Protein Concentration

-

Where:

-

A₂₈₀ is the absorbance of the conjugate at 280 nm.

-

A_max is the absorbance of the conjugate at the dye's λ_max.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at its λ_max.

-

CF₂₈₀ is a correction factor for the dye's absorbance at 280 nm (CF₂₈₀ = A₂₈₀ of dye / A_max of dye).

-

-

-

Applications in Research and Drug Development

Iodoacetamide-based labeling is used in a wide array of applications to study protein structure, function, and interactions.

Proteomics and Protein Identification

Iodoacetamide derivatives are used in proteomic workflows to alkylate cysteine residues after trypsin digestion, preventing the reformation of disulfide bonds and ensuring accurate peptide identification by mass spectrometry. Isotope-coded versions of iodoacetamide have been used for quantitative proteomics.

Acyl-Biotin Exchange (ABE) for Palmitoylation Studies

A key application of thiol-reactive chemistry is in the study of post-translational modifications like S-palmitoylation. The Acyl-Biotin Exchange (ABE) assay uses a thiol-reactive reagent to specifically label cysteine residues that were previously palmitoylated.[2] While the final labeling step often uses a biotinylated reagent for affinity capture, a fluorescent iodoacetamide could be used for direct visualization.

The core principle involves three steps:

-

Block: All free (unpalmitoylated) cysteine thiols are irreversibly blocked with a non-biotinylated reagent like N-ethylmaleimide (NEM).

-

Cleave: The thioester bond of the palmitoyl group is specifically cleaved with hydroxylamine (HAM), exposing a free thiol group.

-

Label: The newly exposed thiol is labeled with a thiol-reactive probe, such as a biotin-iodoacetamide or fluorescent iodoacetamide.

Figure 3: Workflow of the Acyl-Biotin Exchange (ABE) assay.

Conclusion

Fluorescent labeling with iodoacetamide compounds is a powerful and versatile technique for the covalent modification of proteins at cysteine residues. By understanding the underlying chemistry, selecting appropriate fluorescent probes, and carefully optimizing reaction protocols, researchers can successfully label proteins for a multitude of applications. This guide provides the foundational knowledge for professionals in research and drug development to effectively implement this essential bioconjugation strategy.

References

- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 2. Detection of protein palmitoylation in cultured hippocampal neurons by immunoprecipitation and acyl-biotin exchange (ABE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

Application Notes and Protocols for Protein Labeling with Tandem Mass Tags (TMT)

These application notes provide a detailed protocol for the chemical labeling of peptides with Tandem Mass Tag™ (TMT™) reagents for quantitative proteomics analysis. This method enables multiplexed relative quantification of proteins from multiple samples simultaneously.

Introduction

Tandem Mass Tag (TMT) labeling is a powerful technique for accurate and high-throughput quantitative proteomics.[1][2] It utilizes isobaric chemical tags that covalently attach to the N-terminus and lysine residues of peptides.[3] Labeled peptides from different samples are isobaric in the MS1 scan but generate unique reporter ions of different masses in the MS/MS or MS3 scan upon fragmentation. The intensity of these reporter ions is proportional to the abundance of the peptide in the original sample, allowing for relative quantification of proteins across multiple conditions.[4][5] TMT technology allows for the simultaneous analysis of up to 18 samples (TMTpro™ 18-plex), significantly increasing throughput and reducing experimental variation.[1][6]

Data Presentation

Table 1: Recommended Protein Amount for TMT Labeling

| Sample Type | Recommended Starting Protein Amount |

| Cell Culture | 200-500 µg |

| Tissues | 200-500 µg |

| Plasma/Serum | 200-500 µg |

| Optimal Amount for TMT Labeling | 50 µg of tagged protein |

Note: Losses during sample cleanup can be considerable and are sample-specific. It is recommended to start with a higher amount of protein to ensure enough material for labeling.[4]

Table 2: TMT Labeling Efficiency Metrics

| Metric | Description | Successful Labeling Criteria |

| Labeling Efficiency (LE) | The percentage of peptides that are successfully labeled with the TMT reagent. | > 99%[7] |

| Median Reporter Ion Intensity (MRII) Ratio | The ratio of an individual channel's MRII to the average MRII of the entire plex. This helps identify channels with poor labeling. | Less than a 3-fold difference from the average.[7] |

Note: It is crucial to perform a quality control check to measure the proportion of labeled peptides before proceeding to the next steps. A labeling efficiency of at least 95% is recommended.[5]

Experimental Protocols

I. Protein Sample Preparation: Reduction, Alkylation, and Digestion

This protocol describes the steps to prepare protein samples for TMT labeling, starting from cell or tissue lysates.

Materials:

-

Lysis Buffer (e.g., RIPA buffer, Urea-based buffer)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Tris-HCl buffer (pH 8.0)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Sep-Pak C18 cartridges or equivalent for desalting

Procedure:

-

Protein Extraction: Lyse cells or tissues in an appropriate lysis buffer to extract proteins. Quantify the protein concentration using a standard protein assay (e.g., Bradford or BCA assay).

-

Reduction:

-

Take a desired amount of protein (e.g., 100 µg) from each sample.

-

Add DTT to a final concentration of 10 mM.

-

Incubate at 56°C for 30 minutes.

-

-

Alkylation:

-

Cool the samples to room temperature.

-

Add IAA to a final concentration of 20 mM.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Digestion:

-

Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the concentration of denaturants (e.g., urea to < 1 M).

-

Add trypsin at a 1:50 (trypsin:protein) ratio.

-

Incubate overnight at 37°C.

-

-

Quenching and Desalting:

-

Acidify the peptide solution with TFA to a final concentration of 0.1% to stop the digestion.

-

Desalt the peptides using a Sep-Pak C18 cartridge according to the manufacturer's protocol.

-

Dry the desalted peptides using a vacuum centrifuge.

-

II. TMT Labeling of Peptides

This protocol outlines the procedure for labeling the prepared peptides with TMT reagents.

Materials:

-

TMT Reagents (e.g., TMTpro™ 16plex Label Reagent Set)

-

Anhydrous Acetonitrile (ACN)

-

HEPES buffer (200-500 mM, pH 8.5)[7]

-

Hydroxylamine (5%)

Procedure:

-

Reagent and Peptide Reconstitution:

-

Labeling Reaction:

-

Add the appropriate volume of the reconstituted TMT label to each peptide sample. The amount of label to add depends on the amount of peptide. A typical ratio is 8 µL of TMT reagent per 25 µg of peptide.

-

Incubate the reaction mixture for 1 hour at room temperature.

-

-

Quenching the Reaction:

-

Add 8 µL of 5% hydroxylamine to each sample to quench the labeling reaction.

-

Incubate for 15 minutes at room temperature.

-

-

Sample Pooling and Cleanup:

-

Combine all labeled samples into a single tube.

-

Desalt the pooled sample using a Sep-Pak C18 cartridge.

-

Dry the final labeled peptide mixture in a vacuum centrifuge.

-

III. LC-MS/MS Analysis

The labeled and pooled peptide sample is now ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Procedure:

-

Fractionation (Optional but Recommended): For complex samples, it is recommended to fractionate the pooled peptides using high-pH reversed-phase liquid chromatography to increase proteome coverage.[1]

-

LC-MS/MS Analysis:

-

Resuspend the dried peptides in a suitable solvent (e.g., 0.1% formic acid).

-

Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer.[8]

-

The mass spectrometer should be configured to perform MS/MS or MS3 fragmentation to generate the TMT reporter ions for quantification.[6][8]

-

Visualizations

Caption: Experimental workflow for TMT-based quantitative proteomics.

Caption: Logical workflow for signaling pathway analysis using TMT proteomics.

References

- 1. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]

- 2. Quantitative Proteome Data Analysis of Tandem Mass Tags Labeled Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. proteomics.com.au [proteomics.com.au]

- 5. Expert Advice: Unlocking efficiency in proteomics with TMT labeling | Drug Discovery News [drugdiscoverynews.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

Application Notes: Step-by-Step Guide for Using Tmria in Immunofluorescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylrhodamine-5-iodoacetamide (Tmria) is a thiol-reactive fluorescent dye that covalently binds to cysteine residues on proteins. This property makes it a valuable tool for non-specifically labeling the total protein content within a cell, providing an excellent counterstain to visualize cellular morphology and protein distribution in immunofluorescence (IF) microscopy. When used in conjunction with specific antibody-based labeling, Tmria allows for the contextualization of target protein localization within the broader cellular proteome. These application notes provide a detailed protocol for utilizing Tmria in immunofluorescence experiments, guidance on data interpretation, and troubleshooting tips.

Principle of Tmria Labeling

Tmria contains an iodoacetamide reactive group that specifically forms a stable thioether bond with the sulfhydryl group of cysteine residues. As cysteine is present in a vast number of cellular proteins, Tmria staining results in a broad and relatively uniform labeling of the cellular architecture. This is particularly useful for defining cell boundaries, identifying cellular compartments, and providing a fluorescent background against which specific, antibody-targeted signals can be more clearly visualized and quantified.

Experimental Protocols

This section provides a detailed step-by-step protocol for using Tmria as a counterstain in immunofluorescence.

Materials and Reagents

-

Cells or Tissue Sections: Prepared on coverslips or microscope slides.

-

Tmria Stock Solution: Prepare a 10 mM stock solution of Tetramethylrhodamine-5-iodoacetamide (5-TMRIA) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.

-

Fixation Solution: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS), pH 7.4.

-

Permeabilization Buffer: 0.1-0.5% Triton X-100 or Saponin in PBS.

-

Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 10% normal serum from the secondary antibody host species in PBS.

-

Primary Antibody: Specific to the target protein of interest.

-

Secondary Antibody: Fluorescently labeled, corresponding to the host species of the primary antibody.

-

Wash Buffer: PBS.

-

Antifade Mounting Medium.

Protocol: Immunofluorescence Staining with Tmria Counterstain

-

Cell Culture and Preparation:

-

Culture cells on sterile glass coverslips in a petri dish or multi-well plate to a confluence of 70-80%.

-

For tissue sections, proceed with deparaffinization and rehydration steps as required.

-

-

Fixation:

-

Carefully aspirate the culture medium.

-

Wash the cells twice with PBS.

-

Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (for intracellular targets):

-

Incubate the fixed cells with Permeabilization Buffer for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in Blocking Buffer.

-

Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

-

Washing:

-

Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Dilute the fluorescently labeled secondary antibody in Blocking Buffer.

-

Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.

-

-

Tmria Staining (Total Protein Counterstain):

-

Dilute the 10 mM Tmria stock solution to a working concentration of 1-10 µM in PBS. The optimal concentration should be determined empirically.

-

Incubate the cells with the diluted Tmria solution for 15-30 minutes at room temperature, protected from light.

-

Note: High concentrations of Tmria may lead to non-specific labeling. It is crucial to optimize the concentration for your specific cell type and experimental conditions.[1]

-

-

Final Washes:

-

Wash the cells three times with PBS for 5 minutes each to remove unbound secondary antibody and Tmria.

-

-

Mounting:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Seal the edges of the coverslip with clear nail polish.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope with appropriate filter sets for the fluorophores used. Tetramethylrhodamine has an excitation maximum at ~555 nm and an emission maximum at ~580 nm.

-

Data Presentation

Quantitative analysis in immunofluorescence often involves measuring the intensity and colocalization of fluorescent signals. When using Tmria as a counterstain, it provides a reference for the total protein distribution, which can be used to normalize the signal from the specific antibody.

Table 1: Key Parameters for Optimization of Tmria Staining

| Parameter | Recommended Range | Purpose |

| Tmria Concentration | 1 - 10 µM | To achieve optimal signal-to-noise ratio and avoid non-specific binding. |

| Incubation Time | 15 - 30 minutes | To ensure complete labeling without excessive background. |

| Incubation Temperature | Room Temperature | Standard condition for live-cell and fixed-cell staining. |

| pH of Staining Buffer | 7.0 - 7.5 | To maintain the reactivity of the iodoacetamide group. |